2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide is a synthetic organic compound with the molecular formula C19H21Cl2NO2S It is characterized by the presence of a sulfinyl group attached to a benzyl moiety, which is further connected to an acetamide group substituted with dichlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Preparation of 4-(tert-butyl)benzyl chloride: This can be achieved by reacting 4-(tert-butyl)toluene with chlorine gas in the presence of a catalyst.
Formation of 4-(tert-butyl)benzyl sulfoxide: The benzyl chloride is then reacted with a sulfinylating agent, such as dimethyl sulfoxide (DMSO), under basic conditions to form the sulfoxide.
Coupling with N-(2,4-dichlorophenyl)acetamide: The final step involves coupling the sulfoxide with N-(2,4-dichlorophenyl)acetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of substituted acetamides
Scientific Research Applications
2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
- 2-{[4-(tert-butyl)benzyl]sulfonyl}-N-(2,4-dichlorophenyl)acetamide
Uniqueness
2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfanyl and sulfonyl analogs. This uniqueness can be leveraged in designing compounds with specific reactivity and biological activity profiles.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfinyl]-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2S/c1-19(2,3)14-6-4-13(5-7-14)11-25(24)12-18(23)22-17-9-8-15(20)10-16(17)21/h4-10H,11-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPTUFNWGMXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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